molecular formula C18H21BrN2O2S B5888853 N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide

N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide

Cat. No. B5888853
M. Wt: 409.3 g/mol
InChI Key: SPOFJRZYSWENDG-DEDYPNTBSA-N
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Description

N-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide, also known as BTE-1, is a compound that has been extensively studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide can induce the accumulation of misfolded proteins and trigger the unfolded protein response, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide can induce cell cycle arrest, DNA damage, and apoptosis in cancer cells. Additionally, N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide has been shown to have anti-inflammatory properties and can inhibit the activation of NF-κB, a transcription factor involved in inflammation and cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide in lab experiments is its high potency and selectivity for the proteasome. However, its solubility in aqueous solutions can be a limitation, and the need for organic solvents can complicate its use in certain experiments.

Future Directions

There are several potential future directions for the use of N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide in scientific research. One area of interest is the development of N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide derivatives with improved solubility and pharmacokinetic properties. Additionally, the use of N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide in combination with other anticancer drugs is an area of ongoing research. Finally, the potential use of N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide in the treatment of other diseases, such as neurodegenerative disorders, is an area of exploration.

Synthesis Methods

The synthesis of N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide involves the reaction of 4-tert-butylbenzenesulfonylhydrazide with 4-bromoacetophenone in the presence of a base. The resulting product is then purified through recrystallization to obtain N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide in high yield and purity.

Scientific Research Applications

N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have indicated that N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-4-tert-butylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O2S/c1-13(14-5-9-16(19)10-6-14)20-21-24(22,23)17-11-7-15(8-12-17)18(2,3)4/h5-12,21H,1-4H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOFJRZYSWENDG-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C)/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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